molecular formula C9H13ClN2O B14847394 3-Tert-butyl-5-chloro-1-methyl-1H-pyrazole-4-carbaldehyde

3-Tert-butyl-5-chloro-1-methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B14847394
M. Wt: 200.66 g/mol
InChI Key: XXMCBSCQOFMZRS-UHFFFAOYSA-N
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Description

3-Tert-butyl-5-chloro-1-methyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that contains a pyrazole ring substituted with tert-butyl, chloro, and methyl groups, as well as an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-5-chloro-1-methyl-1H-pyrazole-4-carbaldehyde typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or β-keto ester.

    Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via alkylation.

    Formylation: The aldehyde group can be introduced through formylation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-5-chloro-1-methyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, bases (e.g., potassium carbonate)

Major Products

    Oxidation: 3-Tert-butyl-5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid

    Reduction: 3-Tert-butyl-5-chloro-1-methyl-1H-pyrazole-4-methanol

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of 3-Tert-butyl-5-chloro-1-methyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact molecular targets and pathways involved would depend on the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Tert-butyl-5-chloro-1-methyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of the tert-butyl group, which can influence its steric and electronic properties. This can affect its reactivity and interactions with other molecules, making it a valuable compound for specific applications .

Properties

Molecular Formula

C9H13ClN2O

Molecular Weight

200.66 g/mol

IUPAC Name

3-tert-butyl-5-chloro-1-methylpyrazole-4-carbaldehyde

InChI

InChI=1S/C9H13ClN2O/c1-9(2,3)7-6(5-13)8(10)12(4)11-7/h5H,1-4H3

InChI Key

XXMCBSCQOFMZRS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN(C(=C1C=O)Cl)C

Origin of Product

United States

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